molecular formula C23H27N3O3 B026854 Benafentrine CAS No. 35135-01-4

Benafentrine

Cat. No. B026854
CAS RN: 35135-01-4
M. Wt: 393.5 g/mol
InChI Key: DCDXHGMCXGHXBM-PMACEKPBSA-N
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Description

Benafentrine is a compound with the molecular formula C23H27N3O3 . It is also known by other synonyms such as Benafentrinum and Benzafentrine .


Molecular Structure Analysis

The molecular structure of Benafentrine consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The IUPAC name for Benafentrine is N - [4- [ (4 aS ,10 bR )-8,9-dimethoxy-2-methyl-3,4,4 a ,10 b -tetrahydro-1 H -benzo [c] [1,6]naphthyridin-6-yl]phenyl]acetamide . The molecular weight of Benafentrine is 393.5 g/mol .

Scientific Research Applications

  • Targeted Drug Delivery for Bone Diseases and Bone Regeneration : Nanostructured particles and scaffolds, similar to Benafentrine's structure, are being studied for targeted drug delivery in bone diseases and bone regeneration. This approach has shown promising potential in improving treatment outcomes in these areas (Gu et al., 2013).

  • Behavioral Changes in Male Sexual Deviants : Research has shown that drugs like Benperidol and Cyproterone Acetate, which are structurally or functionally related to Benafentrine, can produce significant behavioral changes in male sexual deviants, indicating the potential application of Benafentrine in related therapeutic contexts (Murray et al., 1975).

  • Autonomic Nervous System Alterations : Modafinil, a drug structurally different but potentially sharing pharmacological pathways with Benafentrine, has been found to increase resting heart rate and blood pressure, suggesting that Benafentrine may similarly influence the autonomic nervous system (Taneja et al., 2005).

  • GnRH-Agonist Analogues for Various Conditions : Similar to Benafentrine, GnRH-agonist analogues have been approved for treating conditions like prostate cancer, endometriosis, and precocious puberty. They are also used to induce ovulation, indicating potential applications for Benafentrine in these areas (Conn & Crowley, 1991).

  • Drug Research and Development : The use of Positron Emission Tomography (PET) in drug research and development, including drugs like Benafentrine, can provide crucial insights into pharmacokinetic and pharmacodynamic events. This contributes significantly to drug development and understanding the molecular mechanisms underlying drug action (Fowler et al., 1999).

Safety And Hazards

When handling Benafentrine, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDXHGMCXGHXBM-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188630
Record name Benafentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benafentrine

CAS RN

35135-01-4
Record name Benafentrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benafentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAFENTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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